N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia, followed by thiolation to introduce the thioxo group.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the imidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thioxo group can be reduced to a thiol group under mild reducing conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Thiol derivatives of the imidazole ring.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and imidazole rings play a crucial role in its binding affinity and specificity. The thioxo group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide: Similar in structure but with variations in the substituents on the furan or imidazole rings.
Benzamide Derivatives: Compounds with different substituents on the benzamide group.
Imidazole Derivatives: Compounds with different substituents on the imidazole ring.
Uniqueness
This compound is unique due to the combination of its furan, imidazole, and benzamide moieties This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-10-13-2-1-9-20-13)11-3-5-12(6-4-11)18-8-7-16-15(18)21/h1-9H,10H2,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCKIPJLSYBLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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